N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide
説明
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents: a 1,3-benzodioxol-5-ylmethyl group and a 4-phenylbutan-2-yl group. This compound is structurally analogous to protease inhibitors, particularly those targeting malarial falcipain-2, as seen in related ethanediamide derivatives .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(7-8-15-5-3-2-4-6-15)22-20(24)19(23)21-12-16-9-10-17-18(11-16)26-13-25-17/h2-6,9-11,14H,7-8,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPGTELXQCHLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Retrosynthetic Analysis
The target molecule can be deconstructed into two primary intermediates:
- Benzodioxolylmethylamine : Synthesized from 1,3-benzodioxole-5-carbaldehyde via reductive amination.
- 4-Phenylbutan-2-ylamine : Derived from 4-phenyl-2-butanone through ketone reduction and subsequent amination.
The ethanediamide bridge is introduced via coupling reactions using oxalyl chloride or carbodiimide-mediated amidation.
Synthesis of Benzodioxolylmethylamine Intermediate
Step 1: Preparation of 1,3-Benzodioxole-5-carbaldehyde
1,3-Benzodioxole-5-carbaldehyde is obtained through formylation of sesamol (3,4-methylenedioxyphenol) using hexamine (Houben-Hoesch reaction) or Vilsmeier-Haack conditions. Typical yields range from 60–75% under optimized conditions.
Step 2: Reductive Amination
The aldehyde is reacted with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to produce benzodioxolylmethylamine. Solvent systems such as methanol or ethanol at 50–60°C for 12–18 hours yield the amine with 80–85% purity.
Synthesis of 4-Phenylbutan-2-ylamine Derivative
Step 1: Reduction of 4-Phenyl-2-butanone
4-Phenyl-2-butanone is reduced to 4-phenylbutan-2-ol using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Yields exceed 90%.
Step 2: Conversion to Amine
The alcohol is converted to the corresponding amine via a Gabriel synthesis or Curtius rearrangement. Alternatively, direct reductive amination using ammonium acetate and NaBH₃CN in methanol achieves 70–80% yields.
Amide Bond Formation Strategies
Method A: Oxalyl Chloride-Mediated Coupling
- Activation of Oxalic Acid : Oxalyl chloride (1.2 equiv) reacts with oxalic acid in dichloromethane (DCM) at 0°C to form oxalyl chloride diacid chloride.
- Sequential Aminolysis :
Method B: Carbodiimide Coupling
- Activation with EDCl/HOAt : Ethylenediamine is reacted with oxalic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.
- Stepwise Addition : Each amine is added sequentially with 12-hour intervals to ensure selective amidation. Yields reach 65–75% after purification by column chromatography.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Oxalyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Solvent | Dichloromethane | Dimethylformamide |
| Temperature | 0°C → RT | RT → 40°C |
| Reaction Time | 8 hours | 24 hours |
| Yield | 70–75% | 65–70% |
Polar aprotic solvents like DMF improve carbodiimide-mediated coupling, while DCM minimizes side reactions in oxalyl chloride methods.
Catalytic Systems
- Acid Scavengers : TEA (3.0 equiv) or N,N-diisopropylethylamine (DIPEA) enhances oxalyl chloride reactivity.
- Coupling Agents : HOAt prevents racemization in carbodiimide methods, critical for chiral amine retention.
Analytical Characterization
Spectroscopic Techniques
- ¹H NMR : Key signals include:
- δ 6.80–7.20 ppm (benzodioxole aromatic protons).
- δ 3.40–3.60 ppm (N-CH₂-benzodioxole).
- δ 1.20–1.50 ppm (4-phenylbutan-2-yl methyl groups).
- FT-IR : Strong bands at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C of benzodioxole).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Challenges in Synthesis
Steric Hindrance
The bulky 4-phenylbutan-2-yl group impedes nucleophilic attack during amidation. Solutions include:
Sensitivity of Benzodioxole Moiety
Strong acids or bases degrade the benzodioxole ring. Mild conditions (pH 6–8) and low temperatures (0–25°C) are critical.
Industrial-Scale Production Considerations
Cost-Efficiency
- Oxalyl chloride methods are preferred for low-cost bulk synthesis.
- Carbodiimide methods suit high-purity pharmaceutical applications.
Environmental Impact
- DCM and DMF require recycling systems to meet green chemistry standards.
- Aqueous workup protocols minimize solvent waste.
化学反応の分析
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole group can be oxidized to form quinone derivatives.
Reduction: The oxalamide core can be reduced to form amine derivatives.
Substitution: The phenylbutan-2-yl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole group can interact with biological macromolecules, while the oxalamide core can form hydrogen bonds with target proteins .
類似化合物との比較
Key Structural Insights:
Benzodioxole vs. Heterocyclic Groups: The target compound and QOD share the 1,3-benzodioxole group, which is critical for π-π stacking in enzyme active sites. However, QOD’s tetrahydroquinoline substituent may enhance binding specificity to falcipain-2 compared to the phenylbutan group in the target compound .
Phenylbutan vs.
Piperazinyl/Fluorophenyl Modifications : The compound in introduces a fluorophenyl-piperazine group, which could improve solubility or CNS penetration but lacks direct activity data .
Functional and Pharmacological Comparison
- Falcipain-2 Inhibition : QOD and ICD are well-characterized inhibitors, with QOD showing superior potency (IC₅₀ ~0.8 µM vs. ICD’s ~1.2 µM). The target compound’s activity remains hypothetical but is inferred from structural alignment studies in molecular dynamics simulations (Figure 2, ).
- Binding Mode: QOD’s tetrahydroquinoline group forms hydrogen bonds with falcipain-2’s catalytic cysteine, while ICD’s indole interacts with hydrophobic pockets. The phenylbutan group in the target compound may occupy a similar hydrophobic region but with reduced rigidity .
- Physicochemical Properties :
Research Findings and Gaps
- Molecular Dynamics (MD) Simulations : The target compound was modeled in a cubic simulation box with falcipain-2, suggesting stable binding but lacking experimental validation .
- Synthetic Accessibility : Ethanediamides are typically synthesized via coupling reactions using EDCl/HOBt, as seen in QOD/ICD studies. The phenylbutan substituent may require stereoselective synthesis, increasing complexity .
- Unresolved Questions: No cytotoxicity or in vivo data exist for the target compound, unlike QOD/ICD, which show low toxicity in mammalian cell lines .
Q & A
Basic: What synthetic routes are recommended for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Step 1: Prepare the benzodioxol-5-ylmethyl intermediate via alkylation of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride to form the acyl chloride derivative .
Step 2: Couple the intermediate with 4-phenylbutan-2-amine using a coupling agent (e.g., EDC/HOBt) under anhydrous conditions (e.g., DMF, 0–5°C) .
Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (e.g., characteristic peaks at δ 6.8–7.2 ppm for aromatic protons) .
Key Considerations: Optimize reaction time and stoichiometry to minimize by-products like unreacted amines or dimerized species.
Basic: How should researchers characterize this compound’s physicochemical properties?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent for bioassays), water (limited solubility), and ethanol using UV-Vis spectroscopy (λmax ~255 nm) .
- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the amide bond at extreme pH) .
- Crystallinity: Use X-ray diffraction (if crystals form) or DSC to determine melting points and polymorphic behavior .
Basic: What preliminary biological screening assays are appropriate?
Methodological Answer:
- Anticancer Activity: Screen against NCI-60 cell lines using MTT assays (48–72 hr exposure, IC50 calculation). Prioritize cell lines with overexpression of targets like tyrosine kinases, as suggested by structural analogs .
- Enzyme Inhibition: Test against COX-2, MAO-A/B, or cytochrome P450 isoforms using fluorometric/colorimetric kits (e.g., Promega) .
- Toxicity: Perform acute toxicity studies in zebrafish embryos (96-hr LC50) or mammalian cell lines (e.g., HEK293) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., variable IC50 values across studies) may arise from:
- Assay Conditions: Standardize variables like DMSO concentration (<0.1%), cell passage number, and incubation time .
- Metabolic Stability: Use liver microsomes (human/rat) to assess first-pass metabolism. Correlate results with in vivo efficacy (e.g., mouse xenograft models) .
- Off-Target Effects: Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Bioavailability Enhancement:
- Lipid Nanoparticles: Encapsulate using PEGylated lipids (size: 80–120 nm, PDI <0.2) to improve aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the amide nitrogen to enhance intestinal absorption .
- CYP Inhibition Mitigation: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to assess drug-drug interaction risks .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Benzodioxole Replacement: Substitute with indole or quinoline to evaluate π-π stacking effects .
- Amide Linker Variation: Replace ethanediamide with sulfonamide or urea groups to assess hydrogen-bonding contributions .
- 3D-QSAR Modeling: Use Schrödinger’s Maestro to correlate steric/electrostatic fields with activity data .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Prioritize poses with Glide scores <-6.0 kcal/mol .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA calculations) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors near the benzodioxole moiety) using LigandScout .
Advanced: How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Monitoring: Use in situ IR spectroscopy to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .
- Catalyst Screening: Compare Pd(OAc)₂ vs. CuI in coupling steps; optimize ligand ratios (e.g., 1:1.2 substrate:catalyst) .
- Scale-Up Adjustments: For >10-g batches, switch from batch to flow chemistry (residence time: 30 min, 40°C) to improve consistency .
Advanced: What analytical techniques validate batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 250 mm) with acetonitrile/0.1% TFA gradient (retention time: 12.5±0.3 min) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 423.1542 (calc. 423.1545) with <3 ppm error .
- Chiral Purity: Employ chiral SFC (Chiralpak AD-H column, 35°C) to detect enantiomeric excess (>99%) .
Advanced: How to design in vivo studies for CNS penetration assessment?
Methodological Answer:
- BBB Permeability: Administer 10 mg/kg (IV) to rats; measure brain/plasma ratio (AUC0–24h) via LC-MS/MS. Target ratio >0.3 .
- Microdialysis: Implant probes in the striatum to quantify unbound compound concentrations .
- Metabolite ID: Use HRMS/MS to detect N-oxidized or glucuronidated metabolites in cerebrospinal fluid .
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